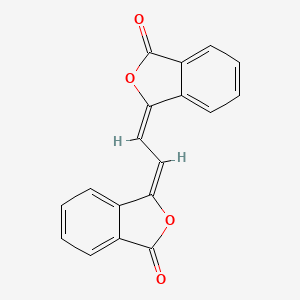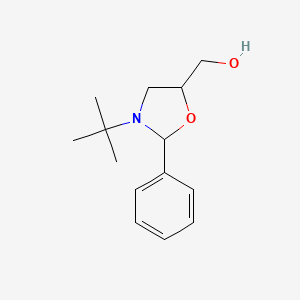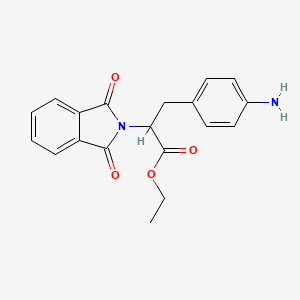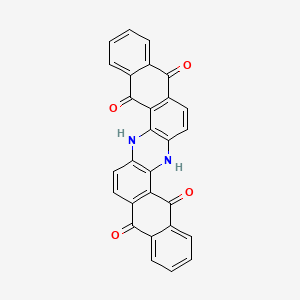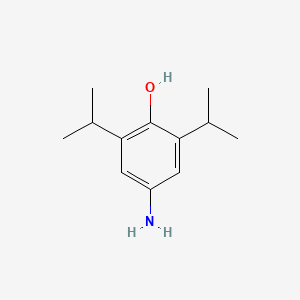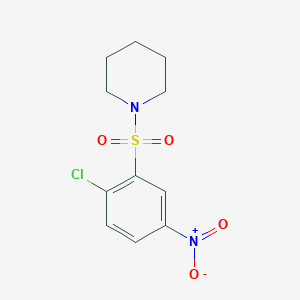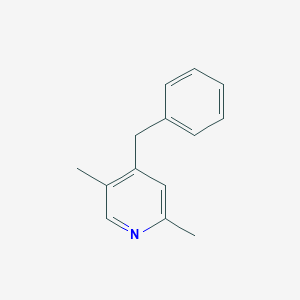
4-Benzyl-2,5-dimethylpyridine
Overview
Description
4-Benzyl-2,5-dimethylpyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Silylation of Alkylpyridines : Iridium-catalyzed regioselective silylation of C(sp3)–H bonds at the benzylic position in alkylpyridines, including 4-Benzyl-2,5-dimethylpyridine, with hydrosilanes has been described. This process is significant for the synthesis of silylated pyridines used in various chemical transformations (Fukumoto, Hirano, & Chatani, 2017).
Neurotoxicity Studies : Research has shown that certain dimethyl substitutions, including those in compounds related to this compound, can accelerate pyrrole formation and protein crosslinking, which is relevant in studying neurotoxicity and related neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Catalysis in Alcohol Oxidation : The steric effects of substituted pyridines, including derivatives of this compound, have been studied in the context of catalysis for the selective oxidation of alcohols. This is crucial for the development of efficient catalytic processes in organic synthesis (Wang & Ueda, 2008).
Improving Monoclonal Antibody Production : Compounds related to this compound have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This has implications for biotechnology and pharmaceutical manufacturing (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
Synthesis of Indolizines and Pyridinium Ylids : this compound has been used in the synthesis of indolizines and pyridinium ylids, which are important in organic chemistry for the development of new molecules with potential applications in medicine and materials science (Prostakov, Gaivoronskaya, Mokhomon, Zvolinskii, Savina, Makhsida, & Karrasko, 1976).
Electrochemical Indicators in Immunosensors : Derivatives of this compound have been explored as electrochemical indicators in immunosensors, enhancing the detection of specific biological interactions (Melo, Alves-Balvedi, Valle, Santos, Dias, Goulart, Oliveira, Oliveira, Rodrigues, & Goulart, 2022).
Antitumor Activity : Certain derivatives of this compound have shown promise in antitumor activity, which is significant for the development of new cancer therapies (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Chemical Synthesis and Catalysis : The compound has been used in various chemical syntheses and catalysis processes, demonstrating its versatility in organic chemistry and related fields (Spivey & Arseniyadis, 2004).
properties
IUPAC Name |
4-benzyl-2,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-10-15-12(2)8-14(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNSYCJECMLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286008 | |
| Record name | 2,5-Dimethyl-4-(phenylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17618-53-0 | |
| Record name | 2,5-Dimethyl-4-(phenylmethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17618-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-4-(phenylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




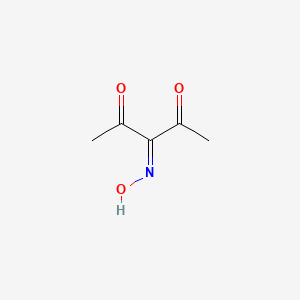

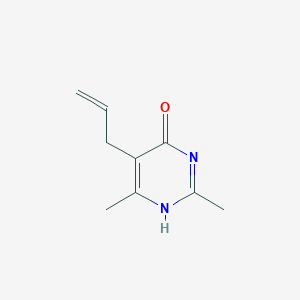

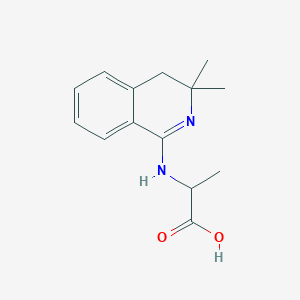
![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-benzimidazole](/img/structure/B7773089.png)
![2-[(3-Oxo-3-phenylpropyl)azaniumyl]acetate](/img/structure/B7773095.png)
